molecular formula C11H17NO6 B2880240 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose CAS No. 1030262-99-7

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose

Cat. No.: B2880240
CAS No.: 1030262-99-7
M. Wt: 259.258
InChI Key: KFJNGXGIGJWRMC-SYYGJADCSA-N
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Description

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is a synthetic compound with the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol . This compound is a derivative of D-glucose, where the hydroxyl group at the second carbon is replaced by an amino group linked to a pentynoyl moiety. It is primarily used as a probe in carbohydrate metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose typically involves the following steps :

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups such as acetyl or benzyl groups.

    Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the second carbon.

    Coupling with Pentynoyl Moiety: The amino group is then coupled with a pentynoyl moiety using reagents like pentynoic acid or its derivatives.

    Deprotection: Finally, the protecting groups are removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose has several scientific research applications :

    Chemistry: Used as a probe in carbohydrate metabolism studies to understand the pathways and mechanisms involved.

    Biology: Employed in cell labeling and tracking studies due to its ability to be incorporated into cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging studies.

    Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose involves its incorporation into metabolic pathways . The compound mimics natural glucose and is taken up by cells via glucose transporters. Once inside the cell, it can interfere with glycolysis and other metabolic processes, making it a valuable tool for studying carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose is unique due to its specific structure that allows it to be a versatile probe in carbohydrate metabolism studies. Its ability to be incorporated into various metabolic pathways makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)pent-4-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-2-3-4-9(16)12-7(5-13)10(17)11(18)8(15)6-14/h1,5,7-8,10-11,14-15,17-18H,3-4,6H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUPYWMDKTXDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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